![molecular formula C15H14N4O4S B2888170 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide CAS No. 2034602-92-9](/img/structure/B2888170.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide: is a complex organic compound known for its diverse applications in scientific research. Its intricate structure comprises a thienopyrimidine core, an ethyl bridge, and a nicotinamide moiety, which contribute to its unique chemical and biological properties.
准备方法
Synthetic routes and reaction conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide typically involves multi-step organic reactions. Key steps include the formation of the thienopyrimidine ring system, followed by the attachment of the ethyl linker and the subsequent coupling with 2-methoxynicotinamide. Reaction conditions often involve the use of reagents such as acyl chlorides, amines, and catalytic agents under controlled temperatures and solvents like dichloromethane or DMF.
Industrial production methods: Scaling up the synthesis for industrial purposes may require optimization of reaction conditions for higher yield and purity. This could involve continuous flow chemistry techniques or using automated synthesis reactors to streamline the process.
化学反应分析
Types of reactions it undergoes: This compound can participate in a variety of chemical reactions, including oxidation, reduction, substitution, and condensation.
Oxidation: Oxidizing agents can modify its functional groups, particularly affecting the thienopyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the nicotinamide ring, introducing new functional groups or moieties.
Condensation: It can engage in condensation reactions to form more complex molecules or polymers.
Common reagents and conditions used in these reactions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium on carbon. Reaction conditions often require specific temperatures, pressures, and solvents tailored to the desired reaction pathway.
Major products formed from these reactions: The primary products depend on the reaction type but may include modified thienopyrimidine derivatives, nicotinamide analogs, and complex multi-functional molecules.
科学研究应用
In chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, valuable in the study of reaction mechanisms and synthetic pathways.
In biology and medicine: Its structural features allow it to interact with specific enzymes and receptors, making it useful in the development of pharmaceuticals and as a tool in biochemical research.
In industry: The compound's unique properties enable its use in materials science, particularly in the design of polymers and advanced materials with specific electronic or photonic properties.
作用机制
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic nucleotide structures, allowing it to inhibit or modulate enzyme activity. The ethyl and nicotinamide groups enhance its binding affinity and selectivity towards specific targets, influencing pathways like signal transduction or metabolic processes.
相似化合物的比较
Similar compounds: Structurally related compounds include other thienopyrimidine derivatives and nicotinamide analogs. Examples are N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide and 2-methoxy-5-nitronicotinamide.
Uniqueness: What sets N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxynicotinamide apart is the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-23-13-9(3-2-5-17-13)12(20)16-6-7-19-14(21)11-10(4-8-24-11)18-15(19)22/h2-5,8H,6-7H2,1H3,(H,16,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZHERXMIPDUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-5-nitrobenzamide](/img/structure/B2888087.png)
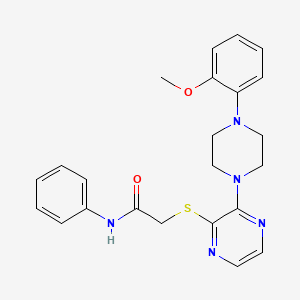
![3-butyl-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2888090.png)
![3-(4-bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2888093.png)
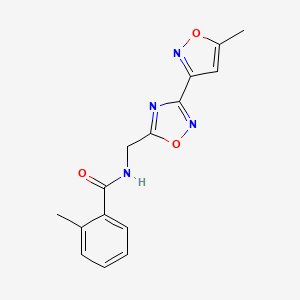
![N-(2,4-difluorophenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2888095.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-hydroxy-3,5-bis(propan-2-yl)benzoate](/img/structure/B2888097.png)


![6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2888102.png)
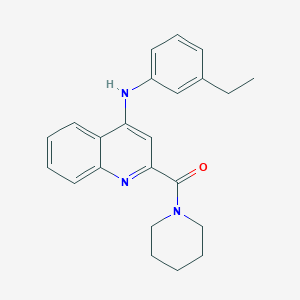
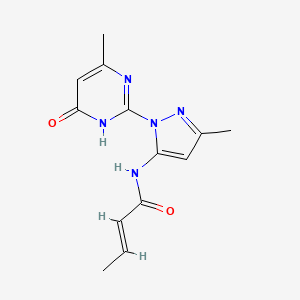
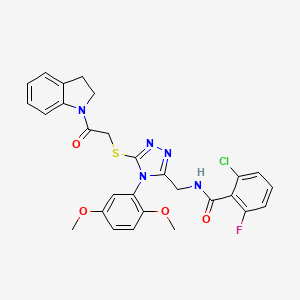
![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2888110.png)
